molecular formula C22H22N4O4S B368478 N-[4-acetyl-2'-oxo-1'-(3-phenoxypropyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide CAS No. 902255-22-5

N-[4-acetyl-2'-oxo-1'-(3-phenoxypropyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

Cat. No.: B368478
CAS No.: 902255-22-5
M. Wt: 438.5g/mol
InChI Key: IYPXFFPMELFPKP-UHFFFAOYSA-N
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Description

N-[4-acetyl-2'-oxo-1'-(3-phenoxypropyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide is a spirocyclic compound combining a 1,3,4-thiadiazole ring fused with an indole moiety. The structure features a 4-acetyl group on the thiadiazole ring, a 2'-oxo group on the indole, and a 3-phenoxypropyl substituent at the 1'-position (Fig. 1). This hybrid architecture leverages the pharmacological relevance of both 1,3,4-thiadiazole (known for anticonvulsant, anticancer, and antimicrobial activities) and indole (a privileged scaffold in drug discovery) .

Properties

IUPAC Name

N-[4-acetyl-2'-oxo-1'-(3-phenoxypropyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-15(27)23-21-24-26(16(2)28)22(31-21)18-11-6-7-12-19(18)25(20(22)29)13-8-14-30-17-9-4-3-5-10-17/h3-7,9-12H,8,13-14H2,1-2H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPXFFPMELFPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CCCOC4=CC=CC=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Framework Formation

The synthesis begins with the preparation of the spiro-indole-thiadiazole scaffold. A validated approach involves the condensation of 7-methyl-2-oxindole with a thiosemicarbazide derivative under acidic conditions. This step forms the thiadiazole ring while simultaneously establishing the spiro junction at the indole’s C3 position. Key observations include:

  • Cyclization Efficiency : The reaction proceeds via a nucleophilic attack of the thiosemicarbazide’s sulfur atom on the indole’s carbonyl carbon, followed by intramolecular dehydration.

  • Stereochemical Control : The spiro configuration is stabilized by π-π interactions between the indole and thiadiazole rings, as confirmed by X-ray crystallography in analogous compounds.

ParameterOptimal ValueImpact on Yield
SolventDimethylformamideEnhances solubility of intermediates
Temperature80–90°CAccelerates nucleophilic substitution
Reaction Time6–8 hoursBalances completion vs. side reactions

The alkylation step achieves approximately 78% yield under optimized conditions, with residual byproducts removed via silica gel chromatography.

Acetylation and Final Functionalization

The terminal acetamide groups are installed using acetyl chloride in a two-stage process:

  • N-Acetylation : The indole nitrogen reacts preferentially with acetyl chloride at 0–5°C, forming the N-acetyl intermediate.

  • O-Acetylation : Elevated temperatures (50–60°C) drive acetylation of the thiadiazole’s hydroxyl group, completing the molecule.

Industrial-Scale Optimization Strategies

Catalytic Enhancements

Industrial protocols often incorporate phase-transfer catalysts like tetrabutylammonium bromide to improve reaction kinetics. For example, the alkylation step’s yield increases from 78% to 89% when using 0.5 mol% catalyst.

Purification Techniques

  • Recrystallization : The final product is purified using a 9:1 v/v hexane-ethyl acetate mixture, achieving ≥98% purity.

  • Chromatography : Preparative HPLC with a C18 column resolves regioisomeric byproducts, which arise from competing O- vs. N-alkylation pathways.

Analytical Characterization

Spectroscopic Confirmation

TechniqueKey SignalsStructural Assignment
1H NMR (400 MHz, CDCl3)δ 2.32 (s, 3H, COCH3)Acetyl group
δ 3.74 (t, 2H, OCH2CH2CH2N)3-Phenoxypropyl chain
IR (KBr)1685 cm⁻¹ (C=O stretch)Acetamide carbonyl
HRMS m/z 439.1452 [M+H]+Molecular ion confirmation

These data align with the compound’s expected structure and exclude common impurities such as unacetylated intermediates.

Challenges and Mitigation

Regioselectivity Issues

Competing alkylation at the indole’s C5 position occurs in 12–15% of cases, necessitating stringent temperature control. Solutions include:

  • Using bulkier bases (e.g., DBU) to sterically hinder undesired sites.

  • Implementing flow chemistry to maintain consistent reaction conditions.

Thiadiazole Ring Stability

The thiadiazole moiety is susceptible to hydrolysis under strongly acidic or basic conditions. Industrial workflows employ buffered aqueous phases (pH 6–7) during workup to preserve integrity .

Chemical Reactions Analysis

N-[3’-acetyl-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Scientific Research Applications

N-[3’-acetyl-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[3’-acetyl-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide involves its interaction with various molecular targets. The indole and thiadiazole rings allow the compound to bind to specific receptors and enzymes, inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.

Comparison with Similar Compounds

Key Structural Features :

  • Acetamide Linkage: The N-acetamide group at the 2-position of the thiadiazole may improve solubility and bioavailability compared to non-acylated analogs .
  • Phenoxypropyl Side Chain: The 3-phenoxypropyl substituent introduces lipophilicity, which could influence membrane permeability and CNS activity .

Comparison with Similar Compounds

Structural Analogues and Modifications

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole-Indole Hybrids

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-acetyl, 2'-oxo, 1'-(3-phenoxypropyl) C₂₄H₂₃N₃O₄S 449.5 Spiro junction, phenoxypropyl chain
N-[3'-acetyl-1-(4-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide 4-ethoxybenzyl, 5,7-dimethyl C₂₄H₂₆N₄O₄S 466.6 Ethoxybenzyl group enhances aromatic interactions
N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide 4-chlorophenoxyethyl, 5,7-dimethyl C₂₃H₂₃ClN₄O₄S 487.0 Chlorophenoxy group increases electronegativity
2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide Diethylamino, pyrazolyl C₁₄H₂₀N₆OS 336.4 Pyrazole moiety enhances anticonvulsant activity

Structural Insights :

  • Spiro vs. Non-Spiro Derivatives: The spiro architecture in the target compound may confer greater metabolic stability compared to linear analogs like N-(5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide .
  • Substituent Effects: The 3-phenoxypropyl chain in the target compound provides moderate lipophilicity (logP ~2.8 estimated), intermediate between the highly polar 4-methoxyphenylacetamide derivatives (logP ~1.5) and the more lipophilic benzothiazole-linked analogs (logP ~3.5) .

Activity Insights :

  • Antifungal and Antibiofilm Activity: The electron-withdrawing nitro group in indole-Schiff base derivatives enhances antifungal activity , a feature absent in the target compound. However, the phenoxypropyl group may contribute to biofilm inhibition, as seen in other thiadiazoles .

Key Challenges :

  • Spiro Junction Formation : Requires precise control of reaction conditions (e.g., solvent, temperature) to avoid side products .
  • Regioselectivity : Substituent positioning on the thiadiazole and indole rings must be optimized for activity .

Physicochemical Properties :

  • Solubility: The acetamide group improves aqueous solubility compared to non-acylated thiadiazoles (e.g., 5-amino-1,3,4-thiadiazoles) .
  • Lipophilicity: The phenoxypropyl chain balances hydrophobicity, likely resulting in favorable blood-brain barrier penetration for CNS targets .

Biological Activity

N-[4-acetyl-2'-oxo-1'-(3-phenoxypropyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide, with a CAS number of 902255-22-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C23H24N4O4S
  • Molecular Weight : 452.5 g/mol
  • Structure : The compound features a spiro structure that combines a thiadiazole and an indole moiety, which are known for their diverse biological activities.

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In a study involving various cancer cell lines (e.g., MCF-7 for breast cancer and HepG2 for liver cancer), it showed promising cytotoxic effects. The IC50 values were reported to be around 15 µM for MCF-7 and 20 µM for HepG2 cells, indicating a dose-dependent response . Mechanistically, it appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

Another noteworthy aspect of this compound is its anti-inflammatory activity. It was observed to reduce pro-inflammatory cytokine levels (such as TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have therapeutic potential in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against clinical isolates. The results demonstrated that the compound inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections associated with biofilms .

Study 2: Cancer Cell Line Analysis

A comparative analysis was conducted on various derivatives of spiro-indole compounds. This compound was among those tested and showed superior cytotoxicity against both solid tumors and hematological malignancies when compared to other derivatives. This study emphasized the importance of structural modifications in enhancing therapeutic efficacy .

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